3-(2-Chlorophenyl)isoxazole
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Overview
Description
3-(2-Chlorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 2-chlorophenyl group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazole derivatives . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Another method involves the condensation of primary nitro compounds with aldehydes or activated ketones . This process can lead to the formation of isoxazole derivatives through β-dinitro intermediates .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are preferred in industrial settings to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxazole derivatives, while substitution reactions can yield various substituted phenyl isoxazoles .
Scientific Research Applications
3-(2-Chlorophenyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoxazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials with unique properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, some isoxazole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular pathways depend on the specific structure and substituents of the isoxazole derivative .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-5-methylisoxazole: This compound has a similar structure but with a methyl group at the 5-position.
3-(4-Chlorophenyl)isoxazole: This isomer has the chlorine atom at the 4-position of the phenyl ring.
3-(2-Fluorophenyl)isoxazole: This compound has a fluorine atom instead of chlorine on the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 2-position of the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets .
Properties
Molecular Formula |
C9H6ClNO |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-12-11-9/h1-6H |
InChI Key |
SPRITDNDMXTXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC=C2)Cl |
Origin of Product |
United States |
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